1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
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Overview
Description
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a complex organic compound that features a thiophene ring, a trifluoroethyl group, and a piperidine moiety
Preparation Methods
The synthesis of 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Final Coupling: The final step involves coupling the thiophene ring with the piperidine derivative and the trifluoroethyl group to form the desired urea compound.
Chemical Reactions Analysis
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea undergoes various chemical reactions:
Scientific Research Applications
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can be compared with other thiophene-based compounds:
Properties
IUPAC Name |
1-thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3OS/c14-13(15,16)9-19-5-3-10(4-6-19)8-17-12(20)18-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQGRNHIFZLENY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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